Cas no 403-32-7 (4-Fluoro-α-oxo-benzeneacetaldehyde)

4-Fluoro-α-oxo-benzeneacetaldehyde is a fluorinated aromatic aldehyde with a reactive α-oxo functionality, making it a valuable intermediate in organic synthesis. Its structure combines a benzene ring substituted with a fluorine atom and an α-oxoaldehyde group, offering versatility in nucleophilic and electrophilic reactions. The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability in synthetic pathways. This compound is particularly useful in pharmaceutical and agrochemical research for constructing fluorinated heterocycles or as a precursor for more complex molecules. Its high purity and well-defined reactivity profile ensure consistent performance in applications such as cross-coupling reactions or as a building block for bioactive compounds.
4-Fluoro-α-oxo-benzeneacetaldehyde structure
403-32-7 structure
Product Name:4-Fluoro-α-oxo-benzeneacetaldehyde
CAS No:403-32-7
MF:C8H5FO2
MW:152.122505903244
MDL:MFCD01733156
CID:329598
PubChem ID:101249
Update Time:2025-05-28

4-Fluoro-α-oxo-benzeneacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde,4-fluoro-a-oxo-
    • 4-Fluoro-α-oxo-benzeneacetaldehyde
    • 4-Fluorophenylglyoxal
    • 2-(4-fluorophenyl)-2-oxoacetaldehyde
    • 4-FLUORO-A-OXO-BENZENEACETALDEHYDE
    • (4-fluorophenyl)(oxo)acetaldehyde
    • (4-Fluor-phenyl)-glyoxal
    • (p-Fluorophenyl)glyoxal
    • 2-oxo-2-(4-fluorophenyl)acetaldehyde
    • 4-Fluoro-Alpha-oxo-benzeneacetaldehyde
    • p-fluorophenylgyoxal
    • IPWSCROFORAGJW-UHFFFAOYSA-N
    • DTXSID80193308
    • p-fluorophenylglyoxal
    • AKOS006228694
    • NSC402742
    • 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis
    • (4-FLUORO-PHENYL)-OXO-ACETALDEHYDE
    • CHEMBL1872708
    • FT-0668678
    • AS-68295
    • BRN 2354778
    • NSC 402742
    • SCHEMBL360314
    • NCGC00184197-01
    • 4-Fluoro-alpha-oxobenzeneacetaldehyde
    • F77926
    • 403-32-7
    • C8H5FO2
    • MFCD01733156
    • NSC-402742
    • CS-0332409
    • A18742
    • Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
    • MDL: MFCD01733156
    • Inchi: 1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H
    • InChI Key: IPWSCROFORAGJW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(C=O)=O)=CC=1

Computed Properties

  • Exact Mass: 152.02700
  • Monoisotopic Mass: 152.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.241
  • Melting Point: 84-88℃
  • Boiling Point: 214.5°Cat760mmHg
  • Flash Point: 80.4°C
  • PSA: 34.14000
  • LogP: 1.20730
  • Solubility: Not available

4-Fluoro-α-oxo-benzeneacetaldehyde Security Information

4-Fluoro-α-oxo-benzeneacetaldehyde Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-Fluoro-α-oxo-benzeneacetaldehyde Pricemore >>

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